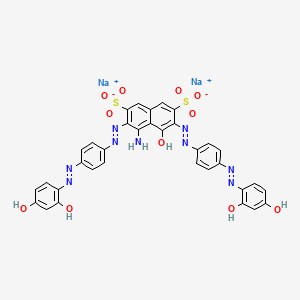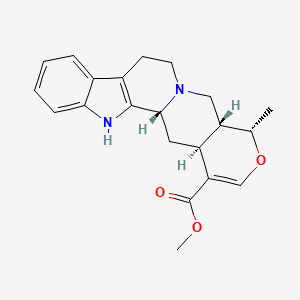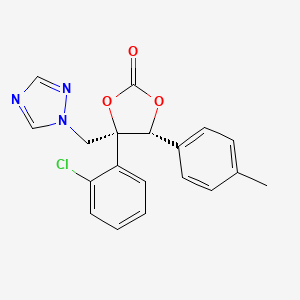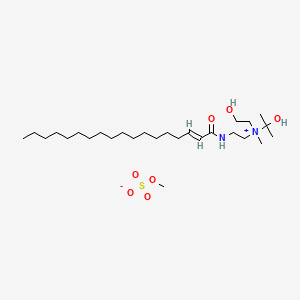
Pentanamide, N-((dipropylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanamide, N-((dipropylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride is a chemical compound with a complex structure It belongs to the class of amides, which are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, N-((dipropylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride typically involves the reaction of 2-ethyl-3-methylpentanoic acid with dipropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting amide is then treated with hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanamide, N-((dipropylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Common Reagents and Conditions
The choice of reagents and reaction conditions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be carried out under mild or harsh conditions, depending on the reactivity of the starting materials.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amide may yield carboxylic acids or ketones, while reduction may yield amines or alcohols. Substitution reactions may result in the formation of various substituted amides or other derivatives.
Applications De Recherche Scientifique
Pentanamide, N-((dipropylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Pentanamide, N-((dipropylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methylpentanamide: A related compound with a similar structure but different substituents.
N-propylpentanamide: Another related compound with different alkyl groups attached to the nitrogen atom.
Uniqueness
Pentanamide, N-((dipropylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride is unique due to its specific combination of functional groups and substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
88018-46-6 |
|---|---|
Formule moléculaire |
C15H33ClN2O |
Poids moléculaire |
292.89 g/mol |
Nom IUPAC |
N-[(dipropylamino)methyl]-2-ethyl-3-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C15H32N2O.ClH/c1-6-10-17(11-7-2)12-16-15(18)14(9-4)13(5)8-3;/h13-14H,6-12H2,1-5H3,(H,16,18);1H |
Clé InChI |
SISVWFWPOBWDGD-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CNC(=O)C(CC)C(C)CC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


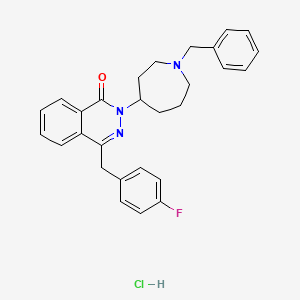
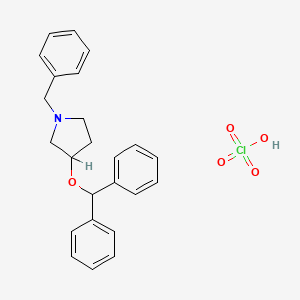
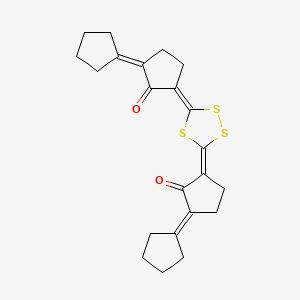
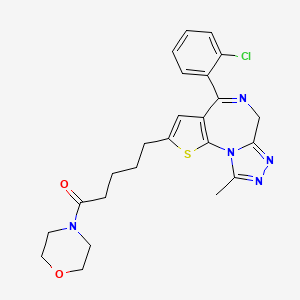

![methyl (1E)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxyethanimidothioate](/img/structure/B12713631.png)
![3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12713640.png)

